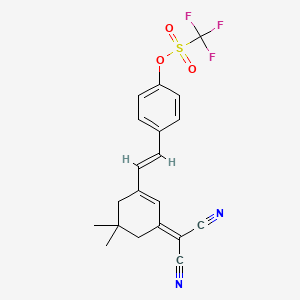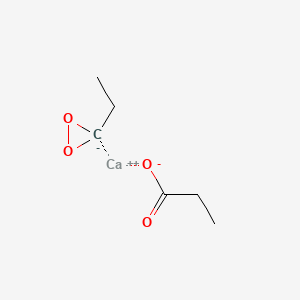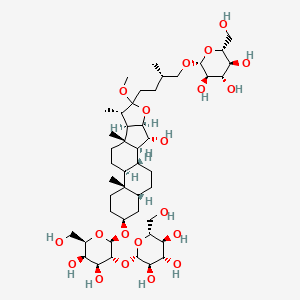
Timosaponin E2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timosaponin E2 is a steroidal saponin compound primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Timosaponin E2 involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides Bunge. The process typically includes the following steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance countercurrent chromatography (HPCCC) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Timosaponin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Timosaponin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: Investigated for its role in cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Timosaponin E2 exerts its effects through various molecular targets and pathways, including:
Apoptosis Induction: Activates pro-apoptotic proteins and inhibits anti-apoptotic proteins, leading to programmed cell death.
Autophagy Mediation: Modulates autophagy-related pathways, promoting the degradation of damaged cellular components.
Anti-inflammatory Effects: Inhibits key inflammatory mediators such as nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2).
Neuroprotection: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
Comparison with Similar Compounds
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Timosaponin BII: Exhibits neuroprotective and anti-inflammatory effects.
Sarsasapogenin: A steroidal sapogenin with anti-inflammatory and anti-cancer activities
Comparison: Timosaponin E2 is unique due to its specific molecular structure and the combination of pharmacological activities it exhibits. While Timosaponin AIII and Timosaponin BII share some similar properties, this compound has distinct effects on autophagy and apoptosis, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C46H78O20 |
|---|---|
Molecular Weight |
951.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H78O20/c1-19(18-60-41-37(57)34(54)30(50)25(15-47)62-41)8-13-46(59-5)20(2)28-39(66-46)33(53)29-23-7-6-21-14-22(9-11-44(21,3)24(23)10-12-45(28,29)4)61-43-40(36(56)32(52)27(17-49)64-43)65-42-38(58)35(55)31(51)26(16-48)63-42/h19-43,47-58H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43+,44-,45+,46?/m0/s1 |
InChI Key |
AEQCVAHITMFLIK-VOLDOWPRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




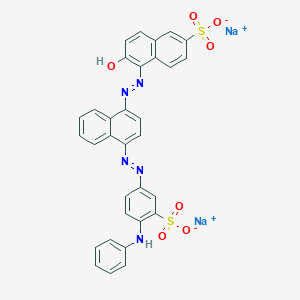
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
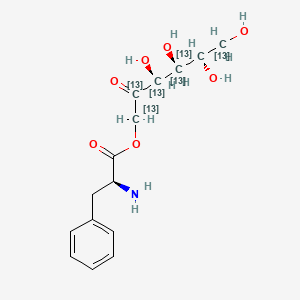
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
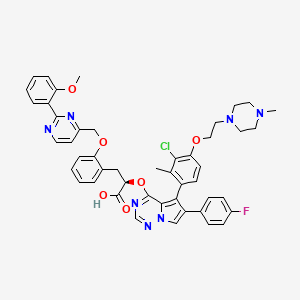
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
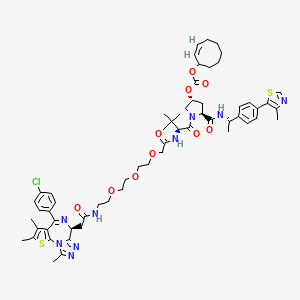

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
